molecular formula C18H19NO6S B2556958 methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate CAS No. 1993764-89-8

methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate

Cat. No. B2556958
CAS RN: 1993764-89-8
M. Wt: 377.41
InChI Key: NWIDKFYIUWHZPV-ATVHPVEESA-N
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Description

Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate is a compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been synthesized using various methods, and its potential applications in the field of medicine and biochemistry have been explored extensively.

Scientific Research Applications

Polymer Chemistry and Materials Science

Hydrophobically Modified Sulfobetaine Copolymers : Research has explored postpolymerization modification of activated ester precursors, like poly(pentafluorophenyl acrylate), using zwitterionic amines to produce sulfobetaine (co)polymers. These copolymers, incorporating hydrophobic components, exhibit promising properties such as antifouling, hemocompatibility, and stimulus-responsive behavior, highlighting the versatility of acrylate derivatives in materials science (Woodfield et al., 2014).

Synthesis of Pyrimidine-4(3H)-ones : Methyl 3-(dimethylamino) acrylates, similar in reactivity to the compound , have been utilized in reactions with amidines to produce substituted 4(3H)-pyrimidones. This synthesis pathway underscores the role of acrylate derivatives in constructing complex heterocyclic structures, essential in pharmaceutical development and materials chemistry (Sokolenko et al., 2017).

Photochromic Methylacrylate Polymers : Incorporating azobenzene groups with heterocyclic sulfonamide substituents into methylacrylate monomers results in polymers with photochromic properties. These materials can undergo reversible isomerization under light, indicating the potential of acrylate derivatives in developing responsive and adaptive materials (Ortyl et al., 2002).

Organic Synthesis and Medicinal Chemistry

Dual Inhibitors of Cyclooxygenases and Lipoxygenases : The design and synthesis of (E)-3-(4-methanesulfonylphenyl)acrylic acids, featuring various phenyl substitutions, demonstrate the utility of acrylic acid derivatives in creating compounds with potential anti-inflammatory activities. These dual inhibitors target cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), indicating the role of such derivatives in medicinal chemistry for designing new therapeutic agents (Moreau et al., 2006).

properties

IUPAC Name

methyl (Z)-2-(benzenesulfonyl)-3-(3,4-dimethoxyanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c1-23-15-10-9-13(11-16(15)24-2)19-12-17(18(20)25-3)26(21,22)14-7-5-4-6-8-14/h4-12,19H,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIDKFYIUWHZPV-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate

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